(3E)-3-hydroxyiminohex-5-en-2-one

Description

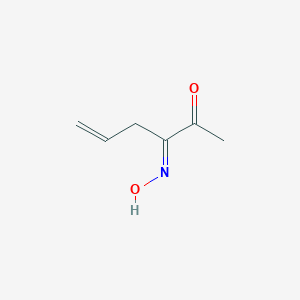

(3E)-3-Hydroxyiminohex-5-en-2-one is an α,β-unsaturated ketone derivative featuring an oxime functional group (-NOH) at the 3-position and a conjugated double bond at the 5-position. The (3E) configuration indicates the trans geometry of the oxime group relative to the ketone.

Properties

CAS No. |

122277-29-6 |

|---|---|

Molecular Formula |

C6H9NO2 |

Molecular Weight |

127.14 g/mol |

IUPAC Name |

(3E)-3-hydroxyiminohex-5-en-2-one |

InChI |

InChI=1S/C6H9NO2/c1-3-4-6(7-9)5(2)8/h3,9H,1,4H2,2H3/b7-6+ |

InChI Key |

LQOJNPVYPMXTIL-VOTSOKGWSA-N |

SMILES |

CC(=O)C(=NO)CC=C |

Isomeric SMILES |

CC(=O)/C(=N/O)/CC=C |

Canonical SMILES |

CC(=O)C(=NO)CC=C |

Synonyms |

5-Hexene-2,3-dione, 3-oxime, (E)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxime-Containing Enones

Example Compound : (3E,5E)-6-(Dimethylamino)-1,1,1-trifluoro-4-(4-fluoroanilino)-3,5-hexadien-2-one ()

- Structural Similarities :

- Both compounds share an α,β-unsaturated ketone backbone.

- The (3E) configuration in the oxime group is analogous to the stereochemistry in the target compound.

- Key Differences: The trifluoro and anilino substituents in the analog introduce significant electronic effects, altering reactivity compared to the simpler hydroxyimino group in (3E)-3-hydroxyiminohex-5-en-2-one.

General Oxime Reactivity :

Oximes are known for their role as nucleophiles and in the formation of heterocycles. For example, thiazolidinone derivatives () are synthesized via condensation reactions involving amines and aldehydes, a pathway that may parallel the formation of this compound from ketone precursors .

Cyclohexenone Derivatives

Example Compound : 2-Cyclohexen-1-one, 5-(2,3-dihydro-2-methyl-1H-inden-5-yl)-3-hydroxy ()

- Structural Similarities: Both compounds are cyclic enones with hydroxyl or hydroxyimino substituents. The cyclohexenone core is analogous to the hexenone backbone in the target compound.

- The indenyl substituent in the analog adds steric bulk, which may hinder reactivity compared to the linear hexenone chain in this compound .

Imidazole-Indole Hybrids ()

While structurally distinct, imidazole-indole hybrids like 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole highlight the importance of heterocyclic frameworks in bioactive compounds.

- Comparison Points: The target compound lacks aromatic heterocycles but shares a conjugated system that could interact with biological targets via π-π stacking or hydrogen bonding. Imidazole-indole hybrids often exhibit higher molecular weights (e.g., 345–391 g/mol) compared to the simpler enone-oxime structure of this compound (~155 g/mol estimated) .

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

Research Findings and Implications

- Stereochemical Influence: The (3E) configuration in oximes can dictate reactivity and biological activity. For instance, trifluoro-substituted enones () show enhanced electrophilicity due to electron-withdrawing groups, a property that may be leveraged in designing derivatives of the target compound .

- Spectroscopic Characterization: NMR and HRMS data for analogs () suggest that this compound would exhibit distinct shifts for the oxime proton (~7.5–9.0 ppm) and conjugated enone carbons (~190–210 ppm for carbonyl) .

- Structural simplification compared to imidazole-indole hybrids () may improve bioavailability but reduce target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.